

# Nazartinib clinical trial protocol

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## Compound Focus: Nazartinib

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## Nazartinib at a Glance

**Nazartinib** (EGF816) is an oral, covalent (irreversible), and mutant-selective EGFR tyrosine kinase inhibitor. It was designed to target both the activating mutations (like L858R and exon 19 deletions) and the resistance T790M mutation in non-small cell lung cancer (NSCLC), while sparing the wild-type EGFR to reduce off-target toxicities [1] [2] [3].

## Clinical Trial Efficacy and Safety Data

The following tables summarize the key findings from a phase 2, single-arm, open-label study investigating **Nazartinib** as a first-line treatment for patients with **EGFR-mutant advanced NSCLC** [4] [5].

Table 1: Key Efficacy Outcomes (Phase 2 Study)

Outcome Measure	Result (All Patients, n=45)	Result (Patients with Baseline Brain Mets, n=18)
Overall Response Rate (ORR)	69% (95% CI, 53-82)	67% (95% CI, 41-87)
Median Progression-Free Survival (PFS)	18 months (95% CI, 15-NE)	17 months (95% CI, 11-21)

Outcome Measure	Result (All Patients, n=45)	Result (Patients with Baseline Brain Mets, n=18)
Median Overall Survival (OS)	Not Reached (56% at 33 months)	Not Reported
Disease Control Rate	91%	Not Reported

Table 2: Key Safety Outcomes (Phase 2 Study)

Category	Details
Most Frequent Adverse Events ( $\geq 25\%$ , all grades)	Diarrhea (47%), Maculopapular rash (38%), Pyrexia (29%), Cough (27%), Stomatitis (27%)
Treatment Discontinuation due to Progressive Disease	42% (19/45 patients)
Treatment Discontinuation due to Other Reasons	16% (7/45 patients)

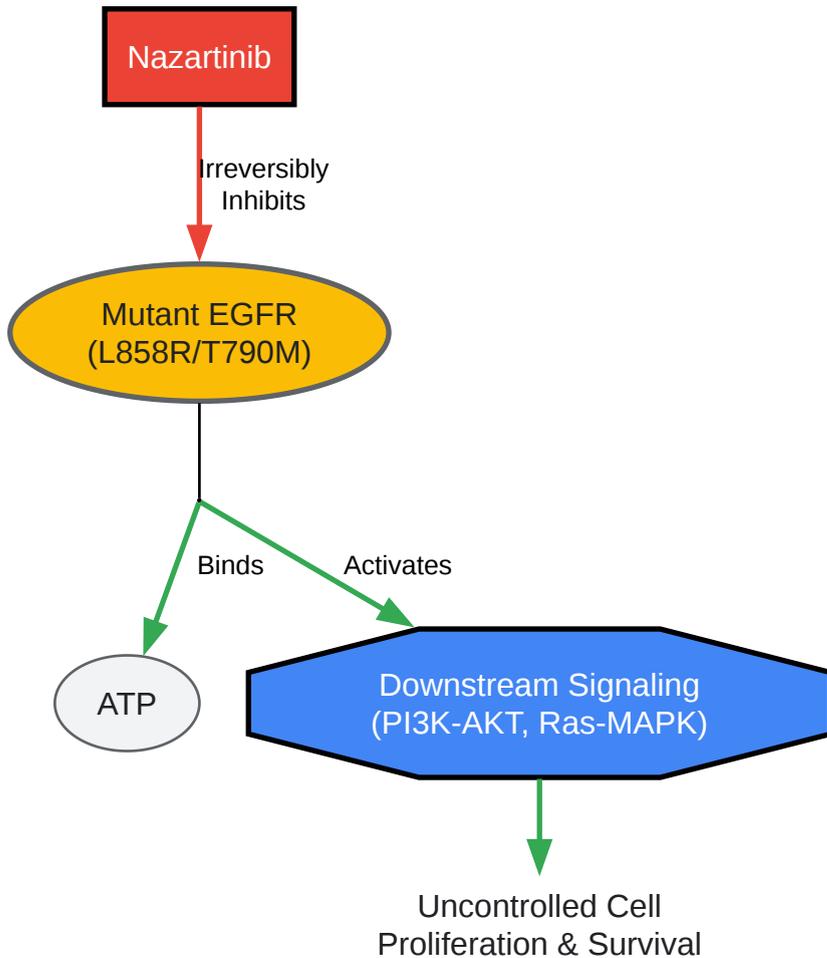
## Experimental Protocol Details

Here is a summary of the clinical trial protocol based on the published study [6] [4] [5].

- **Study Design:** Prospective, multicenter, open-label, phase 2 trial.
- **Patient Population:** Treatment-naive adults with histologically confirmed stage IIIB/IV **EGFR-mutant NSCLC** (including L858R, ex19del, or other rare sensitizing mutations). Patients with stable and treated brain metastases were eligible.
- **Intervention:** Oral **Nazartinib** at a dose of **150 mg, once daily**.
- **Primary Endpoint:** **Blinded Independent Review Committee (BIRC)-assessed Overall Response Rate (ORR)** per RECIST v1.1.
- **Secondary Endpoints:** Progression-Free Survival (PFS), Duration of Response (DOR), Overall Survival (OS), safety, and antitumor activity in the central nervous system (CNS).

## Molecular Mechanism of Action

The diagram below illustrates how **Nazartinib** works at a molecular level to inhibit the EGFR signaling pathway, which is crucial for cancer cell proliferation and survival.



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[caption] **Nazartinib** covalently binds to and inhibits mutant EGFR, blocking oncogenic signaling.

**Nazartinib** acts by **covalently and irreversibly binding** to a specific site on the mutant EGFR protein (including the T790M resistance mutation). This action **competes with ATP** binding, which is essential for the kinase activity of EGFR. By inhibiting this activity, **Nazartinib** effectively **blocks the downstream PI3K-AKT and Ras-MAPK signaling pathways**, which are responsible for promoting cancer cell proliferation, survival, and metastasis [1] [2] [3]. Its mutant-selectivity results in less inhibition of wild-type

EGFR, which is associated with a reduced severity of side effects like skin rash compared to earlier-generation TKIs [3].

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## References

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